

# In-Depth Technical Guide: The Chemical and Biological Profile of AT-9010

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## Compound of Interest

Compound Name: AT-9010

Cat. No.: B10858583

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## Abstract

**AT-9010**, the active triphosphate form of the prodrug AT-527, is a potent antiviral agent with significant activity against a range of RNA viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and flaviviruses. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to **AT-9010**. It details the compound's dual inhibitory effect on the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the NiRAN domain, as well as its inhibition of flavivirus methyltransferase. This document is intended to serve as a resource for researchers and professionals involved in the development of novel antiviral therapeutics.

## Chemical Structure and Properties

**AT-9010** is a modified guanosine triphosphate analog. Its chemical structure is fundamental to its antiviral activity.

- IUPAC Name: tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate[1]
- Molecular Formula: C<sub>11</sub>H<sub>13</sub>FN<sub>5</sub>Na<sub>4</sub>O<sub>13</sub>P<sub>3</sub>[1]
- Synonyms: **AT-9010** tetrasodium[1]

The key structural features of **AT-9010** include a 2'-fluoro and a 2'-methyl modification on the ribose sugar moiety. These modifications are critical for its mechanism of action as a chain terminator.

## Mechanism of Action

**AT-9010** exhibits a multi-faceted mechanism of action, primarily targeting viral replication enzymes. This dual-pronged attack contributes to its potent antiviral efficacy.

## Inhibition of SARS-CoV-2 Replication

Against SARS-CoV-2, **AT-9010** demonstrates a dual mechanism of inhibition, targeting two crucial enzymatic activities of the viral RNA-dependent RNA polymerase (RdRp), also known as nsp12.

- **RNA Chain Termination:** **AT-9010** acts as a substrate for the RdRp and is incorporated into the growing viral RNA chain. Following incorporation, the 2'-fluoro and 2'-methyl groups on the ribose sterically hinder the addition of the next nucleotide, leading to premature termination of RNA synthesis.
- **NiRAN Domain Inhibition:** **AT-9010** also binds to the nidovirus-specific NiRAN (N-terminal RdRp-associated nucleotidyltransferase) domain of nsp12. This binding event inhibits the essential nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.

## Inhibition of Flavivirus Replication

In flaviviruses, such as Dengue virus and Zika virus, **AT-9010** targets the viral methyltransferase (MTase) domain of the NS5 protein.<sup>[2]</sup> By binding to the GTP-binding site of the MTase, **AT-9010** interferes with the capping of the viral RNA.<sup>[2]</sup> A proper 5' cap structure is essential for the stability and translation of the viral RNA, and its disruption leads to a significant reduction in viral replication.

## Quantitative Data

The following tables summarize the available quantitative data on the antiviral activity and inhibitory potential of **AT-9010** and its parent compounds.

Compound	Virus	Cell Line	EC <sub>50</sub> (μM)	EC <sub>90</sub> (μM)	Reference
AT-511	SARS-CoV-2	Human Airway Epithelial Cells	-	0.47	MedChemExpress
AT-527 (Bemnifosbuvir)	Dengue Virus (DENV)	Not Specified	-	-	<a href="#">[1]</a>

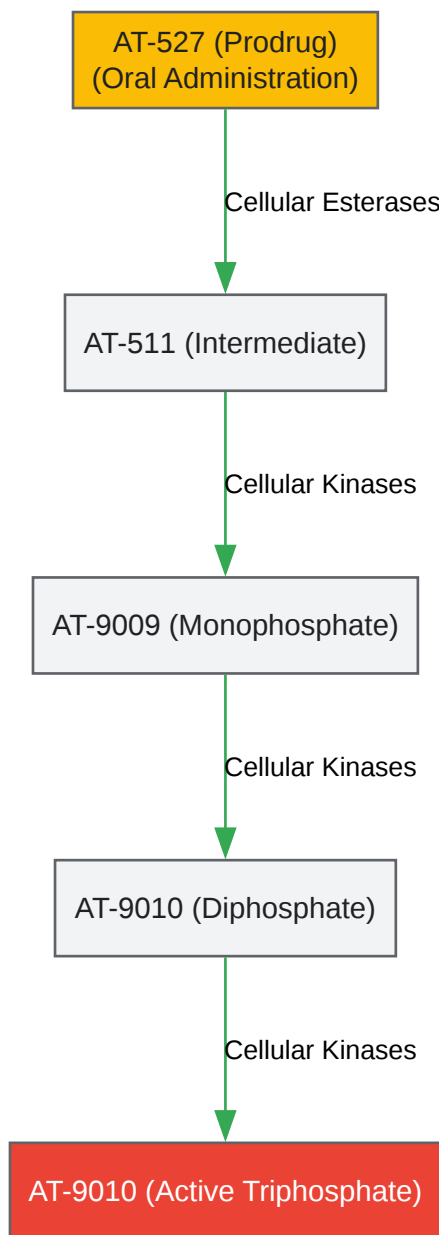
Compound	Enzyme/Domain Target	Virus	IC <sub>50</sub> (μM)	Ki (μM)	Reference
AT-9010	RNA-dependent RNA Polymerase (RdRp)	SARS-CoV-2	Not Reported	Not Reported	-
AT-9010	NiRAN Domain	SARS-CoV-2	Not Reported	Not Reported	-
AT-9010	Methyltransferase (MTase)	Flaviviruses	Not Reported	Not Reported	-

Note: Specific IC<sub>50</sub> and Ki values for **AT-9010** are not readily available in the public domain and would likely be determined through specific enzymatic assays.

## Signaling Pathways and Experimental Workflows

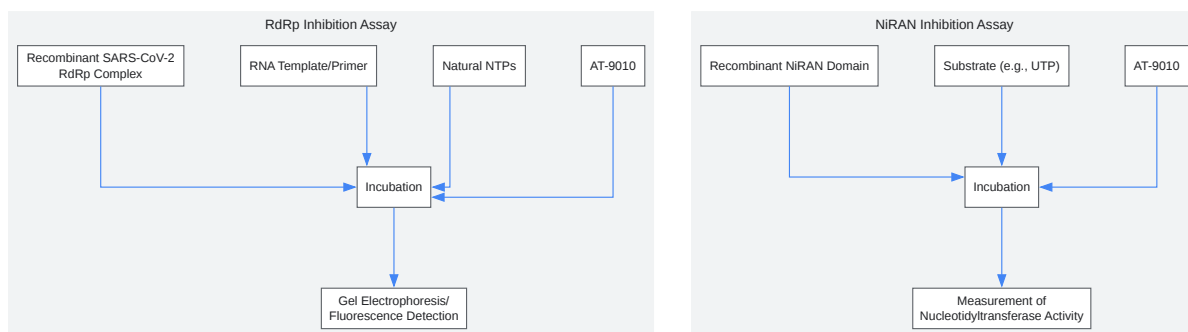
The following diagrams illustrate the key pathways and experimental procedures related to **AT-9010**.

## Metabolic Activation of AT-527

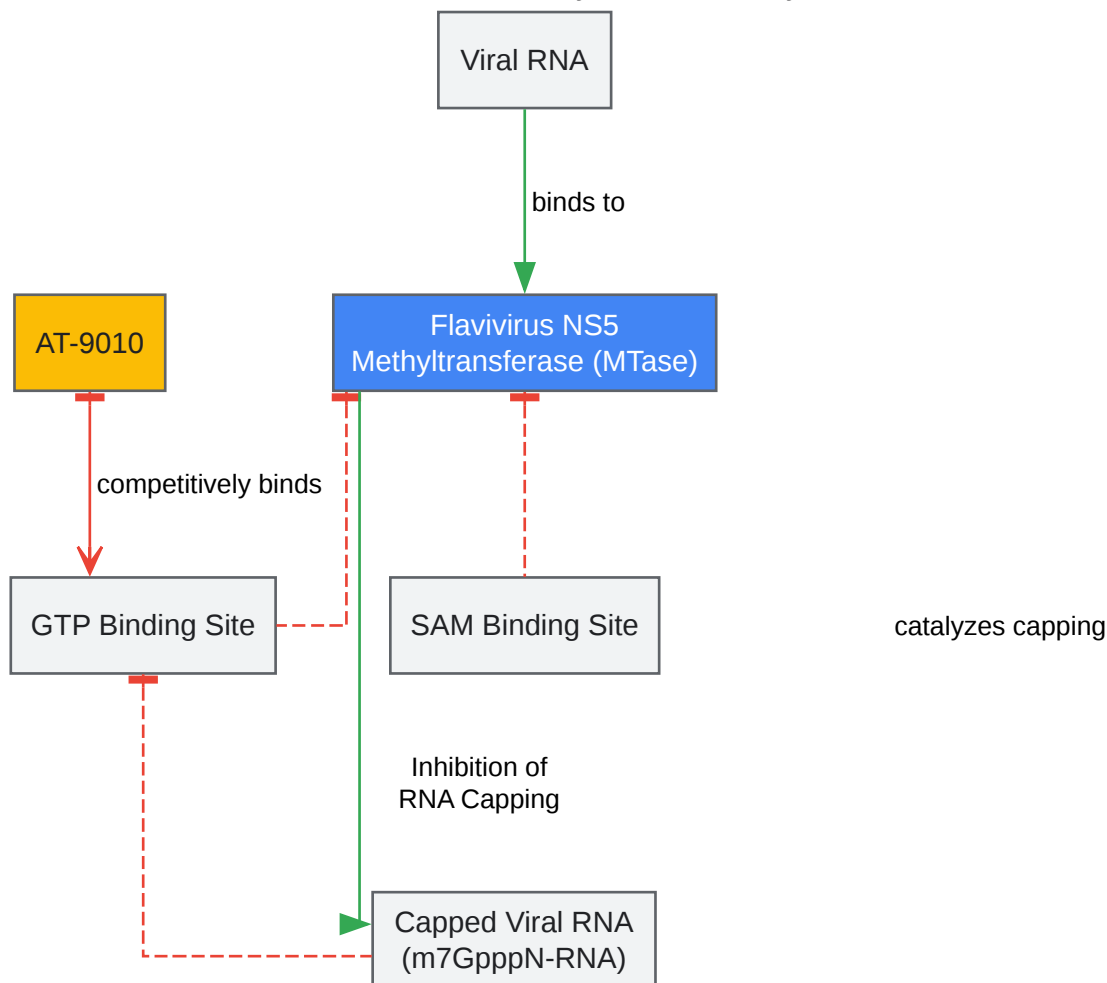
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Metabolic activation pathway of the prodrug AT-527 to the active form **AT-9010**.

Experimental Workflow for SARS-CoV-2 Inhibition



## Inhibition of Flavivirus Methyltransferase by AT-9010



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## References

- 1. Finding a chink in the armor: Update, limitations, and challenges toward successful antivirals against flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for broad-spectrum binding of AT-9010 to flaviviral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

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